2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid is a boronic acid derivative with the molecular formula C9H15BN4O2. This compound is significant in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. It is classified as a boronic acid due to the presence of a boron atom bonded to an organic group, which imparts unique reactivity and biological activity. Its structural features make it a valuable building block in the synthesis of complex molecules.
The synthesis of 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The primary synthetic route includes:
This method allows for high yields and selectivity, making it ideal for synthesizing complex organic molecules efficiently.
In industrial settings, production methods mirror laboratory syntheses but are optimized for larger scales. Continuous flow reactors and automated systems are often utilized to enhance yield and purity while ensuring consistency across batches.
The molecular structure of 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid features:
The compound's three-dimensional conformation allows it to interact favorably with various biological targets, enhancing its utility in medicinal chemistry.
2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid is involved in several chemical reactions:
The reactions yield various substituted pyridines and piperazines, which serve as valuable intermediates in organic synthesis.
The mechanism of action for 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it an effective tool in enzyme inhibition studies and drug design. This property is particularly useful in developing inhibitors for proteases and other enzymes involved in disease processes .
2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid is typically a solid at room temperature, with properties that may vary based on purity and crystallization conditions.
Key chemical properties include:
These properties are essential for its application in various chemical reactions and biological assays .
2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid has numerous applications across different scientific fields:
Boronic acid-functionalized heteroaromatic compounds represent a structurally diverse class of molecules with profound significance in pharmaceutical chemistry. Characterized by the presence of both electron-deficient boron atoms and nitrogen-containing aromatic rings, these hybrids exhibit unique physicochemical properties that bridge organic synthesis and biological activity. The boron atom in these compounds forms reversible covalent bonds with biological nucleophiles, enabling precise targeting of enzymes and receptors implicated in disease pathways. Simultaneously, the heteroaromatic component facilitates π-π stacking interactions and hydrogen bonding, enhancing target affinity and selectivity. This dual functionality has positioned boronic acid heterocycles as privileged scaffolds in drug development, particularly for challenging therapeutic targets where conventional organic molecules exhibit insufficient potency or selectivity. The structural versatility of these compounds allows systematic modifications to optimize pharmacokinetic profiles while retaining core pharmacophoric elements [4].
2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid exemplifies the strategic integration of three pharmacologically significant motifs: (1) a boronic acid group enabling covalent target engagement, (2) a pyridine ring serving as a versatile hydrogen bond acceptor, and (3) a 4-methylpiperazine moiety enhancing solubility and providing a protonatable nitrogen for membrane permeability. This compound, identified by CAS number 1003043-58-0 and molecular weight 221.067 g/mol, demonstrates how deliberate molecular engineering creates multifunctional building blocks for drug development [4].
The methylpiperazine substituent profoundly influences the compound's behavior in biological systems. As a moderately basic amine (pKa ~7.5-8.5), it exists partially protonated at physiological pH, enhancing water solubility and facilitating passive cellular uptake. This property is crucial for intracellular targets, including kinases and epigenetic regulators. The boronic acid group enables formation of reversible covalent adducts with serine residues in enzyme active sites, a mechanism exploited in proteasome inhibitors like bortezomib and in various kinase-targeted therapies under development. Computational studies indicate a topological polar surface area of approximately 59.83 Ų and moderate lipophilicity (consensus Log P ~ -0.92), suggesting favorable membrane penetration while retaining sufficient aqueous solubility for formulation development [4] [10].
Table 1: Structural Components and Their Functional Contributions in 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic Acid
Structural Feature | Chemical Properties | Biological/Pharmaceutical Functions |
---|---|---|
Boronic Acid (-B(OH)₂) | Forms reversible covalent bonds with diols and nucleophilic residues | Target engagement via covalent inhibition; enables Suzuki-Miyaura cross-coupling |
Pyridine Ring | Aromatic system with hydrogen bond accepting nitrogen | π-π stacking interactions; hydrogen bonding with biological targets |
4-Methylpiperazine | Basic amine (pKa ~7.5-8.5); enhances solubility | Improves membrane permeability; modulates solubility; provides structural diversity points |
Molecular Hybrid | TPSA ~59.83 Ų; Consensus LogP ~ -0.92 | Balanced solubility/permeability; favorable physicochemical profile for drug development |
The compound's versatility as a synthetic intermediate stems from orthogonal reactivity patterns: the boronic acid participates in metal-catalyzed coupling reactions while the piperazine nitrogen can undergo alkylation or acylation to introduce additional pharmacophores. This modular design has facilitated its application across diverse therapeutic areas, particularly in oncology and central nervous system disorders where targeted covalent inhibition strategies show significant promise [4].
The discovery and optimization of the Suzuki-Miyaura cross-coupling reaction revolutionized synthetic approaches to biaryl and heterobiaryl architectures. This transformation, which couples organoboron compounds with organic halides or pseudohalides under palladium catalysis, owes its widespread adoption to the exceptional stability, low toxicity, and functional group tolerance of boronic acid reagents. The development of 2-(4-methylpiperazin-1-yl)pyridin-4-ylboronic acid represents a significant evolution in this chemical space, where heteroaromatic boronic acids bearing solubilizing substituents address historical limitations in coupling efficiency [3] [7].
Heteroaromatic boronic acids traditionally presented challenges due to diminished nucleophilicity at the boron center caused by electron-deficient ring systems and potential metal-coordinating abilities that could poison catalysts. The incorporation of the 4-methylpiperazinyl group at the ortho-position to the boronic acid in this compound provides an elegant solution through two complementary mechanisms: (1) the electron-donating alkylamino group increases electron density at the boron center via resonance, enhancing transmetalation kinetics, and (2) the steric bulk of the piperazine ring reduces propensity for protodeboronation, a common decomposition pathway for electron-deficient arylboronic acids. This molecular design enables efficient coupling with aryl halides, including less reactive chloroarenes, under mild conditions [3].
Table 2: Comparative Reactivity of Piperazinyl-Substituted Boronic Acids in Suzuki-Miyaura Coupling
Compound | Heterocyclic Core | Substituent Position | Relative Coupling Efficiency* | Key Applications |
---|---|---|---|---|
2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid | Pyridine | Ortho to boron | 1.0 (reference) | Anticancer scaffolds; kinase inhibitors |
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | Pyrimidine | Meta to boron | ~0.85 | Fluorescent probes; PET tracers |
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | Pyridine | Meta to boron | ~0.75 | Antibacterial agents; β-lactamase inhibitors |
4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid | Pyrimidine | Ortho to boron | ~0.95 | Proteasome inhibitors; antiviral agents |
*Normalized relative to reference compound under standardized conditions (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol 1:1, 80°C)
Modern catalytic systems, particularly palladium complexes with bulky electron-rich phosphines (e.g., SPhos, XPhos), achieve exceptional coupling efficiency with this boronic acid derivative. The reaction proceeds through a well-established catalytic cycle: oxidative addition of the aryl halide to Pd(0), transmetalation involving nucleophilic attack of the boronate anion (generated in situ by base coordination), and reductive elimination to form the new carbon-carbon bond. The piperazinyl substituent likely stabilizes the transition state during transmetalation through weak coordination to the palladium center, accelerating the rate-determining step. This mechanistic advantage has positioned 2-(4-methylpiperazin-1-yl)pyridin-4-ylboronic acid as a preferred building block for constructing complex medicinal compounds containing pyridine-piperazine pharmacophores [3] [7].
Atypical protein kinase C isoforms (ι and ζ) represent compelling therapeutic targets due to their central roles in cell polarity, proliferation, and survival pathways. Dysregulation of aPKC signaling is implicated in multiple pathological processes, including oncogenic transformation (particularly in KRAS-mutant cancers), diabetic retinopathy, and inflammatory conditions. The structural architecture of 2-(4-methylpiperazin-1-yl)pyridin-4-ylboronic acid provides an optimal template for developing covalent aPKC inhibitors through several convergent design strategies [4] [9].
The boronic acid moiety can form reversible covalent bonds with nucleophilic residues in the ATP-binding pocket, particularly conserved serine or threonine residues that participate in substrate recognition. Molecular modeling studies suggest that the pyridine nitrogen coordinates with backbone amides while the boronic acid interacts with the catalytic lysine, effectively locking the kinase in an inactive conformation. The piperazine ring extends toward solvent-exposed regions, allowing introduction of solubilizing groups without compromising target engagement. This modular design has enabled the development of potent and selective aPKC inhibitors with IC₅₀ values in the low nanomolar range [4].
Beyond direct kinase inhibition, this boronic acid derivative serves as a key intermediate in synthesizing complex kinase inhibitor scaffolds. Suzuki-Miyaura coupling with halogenated heterocycles enables rapid generation of compound libraries targeting specific kinase subfamilies. For example, coupling with 4-bromophenyl indazole derivatives produces compounds analogous to clinical-stage haspin kinase inhibitors, which share structural requirements with aPKC-targeted molecules. These hybrid molecules demonstrate potent growth inhibition across multiple cancer cell lines in the NCI-60 panel, validating the therapeutic potential of boronic acid-containing kinase modulators [9].
Table 3: Therapeutic Applications of Piperazinyl Pyridine Boronic Acid Derivatives
Therapeutic Area | Molecular Target | Biological Mechanism | Development Status |
---|---|---|---|
Oncology | aPKC ι/ζ; Proteasome | Inhibition of prosurvival signaling; induction of apoptosis | Preclinical lead optimization |
Ocular Disorders | VEGF signaling; PKC-β | Reduction of vascular permeability; anti-angiogenesis | In vitro proof-of-concept |
Neurological Disorders | Serine proteases; Dopamine receptors | Modulation of neurotransmitter signaling; neuroprotection | Target identification and validation |
Antimicrobial Resistance | β-Lactamases; Penicillin-binding proteins | Covalent inhibition of antibiotic-resistance enzymes | Early-stage discovery |
Ophthalmic drug delivery presents unique formulation challenges that are particularly pronounced for anti-permeability agents targeting diabetic macular edema or age-related macular degeneration. These challenges center on achieving therapeutic drug concentrations at the retinal pigment epithelium while minimizing systemic exposure. 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid exemplifies these formulation science dilemmas through its intrinsic physicochemical properties [4].
The molecule exhibits moderate aqueous solubility (experimental and predicted values ranging from 9.46-32.8 mg/mL) sufficient for solution formulations, but faces rapid clearance mechanisms including nasolacrimal drainage and conjunctival absorption. Its intermediate molecular weight (221 g/mol) and balanced lipophilicity (consensus LogP ~ -0.92) suggest potential for corneal penetration via both paracellular and transcellular routes, but the presence of hydrogen bond donors (boronic acid) and acceptors (pyridine, piperazine) creates polarity that may limit transit across lipoidal barriers. Computational models predict low blood-brain barrier permeation, a property that correlates with restricted systemic absorption from ocular administration—potentially advantageous for localized therapy [4] [10].
Advanced formulation strategies under investigation include:
These technologies aim to overcome rapid clearance while maintaining chemical stability of the boronic acid functionality, which can be susceptible to oxidation or complexation with biological nucleophiles. Accelerated stability studies indicate that aqueous solutions require pH optimization (pH 5-6 preferred) and antioxidant protection to prevent degradation during storage [4].
Table 4: Ocular Drug Delivery Parameters for 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic Acid
Parameter | Value/Range | Formulation Implications |
---|---|---|
Aqueous Solubility | 9.46 - 32.8 mg/mL (pH 7.4) | Suitable for solution formulations; may require solubilizers at higher concentrations |
Log D (pH 7.4) | -1.2 to -0.5 | Moderate corneal permeability expected; balanced hydrophilic/lipophilic character |
Topological Polar Surface Area (TPSA) | 59.83 Ų | Suggests potential for transcellular transport; below 90 Ų threshold for reasonable corneal penetration |
Chemical Stability | Sensitive to oxidation at pH >7; boronate ester formation with diols | Requires antioxidant protection (e.g., ascorbic acid); avoid polyol-containing vehicles |
Predicted Ocular Bioavailability | 1-5% (standard formulation); 5-15% (advanced delivery systems) | Necessitates advanced delivery technologies for therapeutic efficacy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7